Sodium hydrogen sebacate

描述

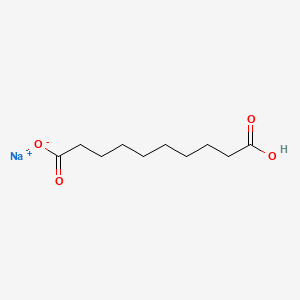

Sodium hydrogen sebacate, also known as sodium decanedioate, is a salt derived from sebacic acid. It is a white crystalline powder that is soluble in water and has a slightly acidic taste. This compound is commonly found in animal fats and vegetable oils and is used in various industries, including pharmaceuticals, cosmetics, and food processing.

准备方法

Synthetic Routes and Reaction Conditions: Sodium hydrogen sebacate can be synthesized through the neutralization of sebacic acid with sodium hydroxide. The reaction typically involves dissolving sebacic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The sebacic acid is often derived from castor oil through a series of chemical reactions, including oxidation and cleavage. The neutralization process is then carried out in large reactors, followed by crystallization and purification steps to ensure high purity of the final product .

化学反应分析

Types of Reactions: Sodium hydrogen sebacate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sebacic acid and other by-products.

Reduction: It can be reduced to form decanedioic acid derivatives.

Substitution: It can undergo substitution reactions with other chemical species to form different sebacate salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides are often used in substitution reactions.

Major Products:

Oxidation: Sebacic acid and other carboxylic acids.

Reduction: Decanedioic acid derivatives.

Substitution: Various sebacate salts depending on the substituent used.

科学研究应用

Biomedical Applications

1.1 Drug Delivery Systems

Sodium hydrogen sebacate is utilized in the development of drug delivery systems, particularly in creating biodegradable patches for targeted drug release. Research indicates that these patches can effectively deliver therapeutic agents to infarcted myocardium, promoting healing and tissue regeneration . The compound's biocompatibility and ability to form hydrogels make it suitable for encapsulating drugs, enhancing their stability and controlled release.

1.2 Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its application in medical devices and coatings can help reduce infection rates in clinical settings . The compound's ability to inhibit bacterial mobility further supports its use in wound dressings and other healthcare products.

Industrial Applications

2.1 Lubricants and Additives

In industrial settings, this compound serves as an effective lubricant and additive in various formulations. Its high solubility in water (198.8 g/L) allows it to be used in aqueous systems, where it can enhance the performance of lubricants by reducing friction and wear . Additionally, it acts as a metal self-healing promoter, which is beneficial in manufacturing processes where metal fatigue is a concern.

2.2 Plasticizers

The compound is also employed as a plasticizer in the production of flexible materials. By improving the flexibility and durability of polymers, this compound contributes to the development of high-performance plastics used in packaging and other applications .

Case Studies

作用机制

The mechanism of action of sodium hydrogen sebacate involves its ability to interact with various molecular targets and pathways. In biological systems, it acts as a buffering agent, maintaining the pH balance in solutions. It can also chelate metal ions, which is useful in preventing metal-catalyzed oxidation reactions. In industrial applications, its lubricating properties are due to its ability to form a protective layer on surfaces, reducing friction and wear .

相似化合物的比较

Calcium sebacate: Used as a stabilizer and lubricant.

Magnesium sebacate: Used in dietary supplements and as a stabilizer.

Zinc sebacate: Used in cosmetics and pharmaceuticals.

Uniqueness: Sodium hydrogen sebacate is unique due to its solubility in water and its slightly acidic nature, which makes it suitable for a wide range of applications. Unlike calcium and magnesium sebacate, which are less soluble, this compound can be easily incorporated into aqueous formulations .

生物活性

Sodium hydrogen sebacate, a salt derived from sebacic acid, has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in biomedicine and materials science, particularly in drug delivery systems and as a biocompatible polymer additive. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is represented by the chemical formula CHNaO. It is a dicarboxylic acid derivative that possesses unique properties conducive to various biological applications. Its structure allows for interactions with biological membranes, making it a candidate for drug delivery systems.

| Property | Value |

|---|---|

| Molecular Weight | 220.24 g/mol |

| Solubility in Water | Soluble |

| pH (1% solution) | Neutral (approximately 7) |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Research indicates that it can inhibit the growth of various pathogenic bacteria, making it a potential candidate for use in antimicrobial coatings and treatments.

- Case Study: In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL, indicating strong antibacterial properties .

Biocompatibility and Cytotoxicity

The biocompatibility of this compound has been evaluated in vitro using various cell lines. Studies show that it supports cell viability and proliferation, making it suitable for biomedical applications.

- Research Findings: Human umbilical vein endothelial cells (HUVECs) cultured on substrates treated with this compound displayed over 90% viability after 72 hours, suggesting excellent biocompatibility .

Role in Drug Delivery Systems

This compound is utilized as an excipient in drug formulations due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Its polymeric nature allows for controlled release profiles.

- Example: A formulation study revealed that incorporating this compound into poly(glycerol sebacate) matrices resulted in a sustained release of the anti-inflammatory drug ibuprofen over a period of 48 hours .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction: The compound can alter membrane permeability, facilitating the entry of therapeutic agents into cells.

- Antioxidant Properties: It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

- Inhibition of Biofilm Formation: Studies indicate that this compound can inhibit biofilm formation on medical devices, reducing the risk of infections .

Table 2: Summary of Biological Activities

| Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Cytotoxicity | >90% cell viability in HUVECs |

| Drug Release Rate | Sustained release observed in formulations |

| Biofilm Inhibition | Reduced biofilm formation on surfaces |

属性

IUPAC Name |

sodium;10-hydroxy-10-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQDIDQMKWSQAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111-20-6 (Parent) | |

| Record name | Sodium hydrogen sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60930854 | |

| Record name | Sodium 9-carboxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-57-5 | |

| Record name | Sodium hydrogen sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 9-carboxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。